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Compound of Interest

Compound Name: 2-Carene epoxide

Cat. No.: B8653025 Get Quote

Executive Summary & Stereochemical Context
(+)-trans-2-carene epoxide is a critical chiral intermediate derived from (+)-2-carene. Its utility

lies in its high optical purity, which is transferred stereospecifically to downstream products.

Unlike many reagents where optical rotation is merely an identity check, here it is a Critical

Quality Attribute (CQA) defining the enantiomeric excess (ee) of the final pharmaceutical active

ingredient (API).

Stereochemical Nomenclature
Starting Material: (+)-2-Carene (1S, 6R).

Epoxide Configuration: The term "trans" refers to the orientation of the epoxide oxygen

relative to the gem-dimethyl cyclopropane bridge. Peracid attack (e.g., m-CPBA) occurs

preferentially from the face trans to the bulky gem-dimethyl bridge (the

-face), yielding (+)-trans-2,3-epoxycarane.

Optical Behavior: The epoxide retains the dextrorotatory (+) sign of the starting material,

though the magnitude shifts.

Optical Rotation Benchmarks
The following data serves as a reference for quality control. Note that specific rotation
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is highly sensitive to solvent and concentration in this class of bicyclic terpenes.

Table 1: Comparative Optical Rotation Data

Compound Configuration
Specific
Rotation

Solvent /
Conc.

Role

(+)-2-Carene (1S, 6R) +97° to +100° Neat / Ethanol Starting Material

(+)-trans-2-

Carene Epoxide
(1S, 3S, 6R)*

+13° to +16°

(approx)**
Ethanol / CHCl₃

Target

Intermediate

(-)-trans-Δ⁹-THC (6aR, 10aR) -170° to -176° Ethanol Downstream API

(+)-

-Pinene Oxide
(1R, 2R, 5R) +10° to +15° Ethanol Structural Analog

*Note: Configuration assigned based on

-face attack. ***Note on Value: While (+)-2-carene is strongly dextrorotatory, the epoxide
derivative often exhibits a lower magnitude of rotation. The definitive quality check for this
intermediate is typically GC-MS purity (>95%) and the optical rotation of the final cyclized
product (THC), as the epoxide is labile and difficult to isolate in absolute optical purity without
rearrangement.

Comparative Analysis: Trans vs. Cis Isomers
Differentiating the trans-epoxide from the cis-epoxide is vital, as they yield diastereomerically

distinct products upon acid-catalyzed ring opening.

Table 2: Isomer Performance Comparison
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Feature (+)-trans-2-Carene Epoxide (+)-cis-2-Carene Epoxide

Formation
Major product of m-CPBA

epoxidation (Steric control).

Minor product; requires

specific directed synthesis.

Reactivity

Undergoes Lewis acid-

catalyzed ring opening to yield

trans-THC (desired).

Yields primarily cis-THC or

rearrangement products.

Stability

Moderately stable at 0°C;

prone to rearrangement to

aldehydes/ketones.

Less stable; higher propensity

for ring contraction.

Key Impurity
p-Menthadienes (elimination

products).

Isomeric ketones

(rearrangement).

Experimental Protocol: Synthesis & Validation
Objective: Stereoselective synthesis of (+)-trans-2-carene epoxide with self-validating optical

purity checks.

Reagents
(+)-2-Carene (97%+ purity,

).

m-Chloroperoxybenzoic acid (m-CPBA), 70-75%.

Dichloromethane (DCM), anhydrous.

Sodium bicarbonate (sat. aq.).

Step-by-Step Methodology
Preparation: Dissolve (+)-2-carene (1.0 eq) in DCM (10 mL/g) and cool to 0°C under

nitrogen. Cooling is essential to maximize stereoselectivity (trans:cis ratio).

Epoxidation: Add m-CPBA (1.05 eq) portion-wise over 30 minutes. Maintain temp < 5°C.
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Reaction Monitoring: Stir at 0°C for 2-3 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC.

The epoxide appears at a lower R_f than the alkene.

Workup (Critical for Optical Purity):

Quench with 10% Na₂SO₃ (removes excess peroxide).

Wash organic layer with Sat. NaHCO₃ x 3 (removes m-chlorobenzoic acid). Acidic

byproducts cause rapid racemization/rearrangement.

Dry over MgSO₄ and concentrate in vacuo at < 30°C.

Validation:

Polarimetry: Measure

immediately. A drop in rotation often signals rearrangement to achiral or racemic ketones.

Refractive Index:

(indicative).

Mechanistic Visualization (DOT)
The following diagram illustrates the stereochemical flow and the critical branching point

between the desired trans-pathway and the cis-impurity pathway.
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Caption: Stereochemical pathway from (+)-2-Carene to (-)-trans-THC via the trans-epoxide

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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